molecular formula C8H15BrMg B1610997 2-Cyclohexylethylmagnesium bromide CAS No. 55766-17-1

2-Cyclohexylethylmagnesium bromide

Cat. No. B1610997
CAS RN: 55766-17-1
M. Wt: 215.41 g/mol
InChI Key: YQDIGHHSJJLPFU-UHFFFAOYSA-M
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Description

2-Cyclohexylethylmagnesium bromide is a chemical compound with the molecular formula C8H15BrMg . It is commonly used in the field of chemistry .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylethylmagnesium bromide consists of a cyclohexyl group, an ethyl group, a magnesium atom, and a bromide ion . The exact structure can be determined using various analytical techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

2-Cyclohexylethylmagnesium bromide has a molecular weight of 215.41 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Catalysis and Cross-Coupling Reactions

  • Iron-Amine Catalysis in Cross-Coupling : Iron complexes with chelating amine ligands have been applied in cross-coupling reactions, including the use of Grignard reagents like 2-cyclohexylethylmagnesium bromide. This demonstrates the utility of these reagents in facilitating important organic transformations (Bedford et al., 2016).

  • Transition-Metal-Free Synthesis : The combination of arylethylmagnesium bromides with aromatic nitriles, followed by reaction with water and N-iodosuccinimide, has been used to synthesize arylquinolines without transition metals (Naruto & Togo, 2020).

  • Metal-Dependent Reaction Tuning : Cyclopentylmagnesium bromide has been shown to have different reaction outcomes with aliphatic ketones based on the metal atom present. This highlights the versatility of Grignard reagents in different catalytic environments (Roy et al., 2009).

Synthesis of Organic Compounds

  • Synthesis of Cyclohexanones : Phenylmagnesium bromide and furylmagnesium iodide have been used for the synthesis of 3-carbomethoxy-3,4-dialkylcyclohexanones, demonstrating the application of Grignard reagents in the formation of complex organic structures (Grootaert et al., 1982).

  • Formation of Allyldicyclopentadienyltitanium(III) Complexes : Isopropylmagnesium bromide's reaction with dicyclopentadienyltitanium dichloride and dienes forms allyldicyclopentadienyltitanium(III) complexes, an example of the complex coordination chemistry achievable with Grignard reagents (Martin & Jellinek, 1968).

  • Stereospecific Synthesis : The reaction of propargylmagnesium bromide with 2-(dimethoxymethyl)cyclohexanone has been used to synthesize stereochemical isomers, highlighting the role of Grignard reagents in achieving stereospecific outcomes (Liu et al., 2000).

Reaction Mechanisms and Structural Analysis

  • Desulfurization via Nickel Catalysis : Isopropylmagnesium bromide, in combination with nickel catalysis, has been utilized for the stereospecific reduction of vinyl sulfides to olefins, indicating the role of Grignard reagents in specific chemical transformations (Trost & Ornstein, 1981).

  • Reactivity and Addition to Triple Bonds : Alkylmagnesium bromides have been studied for their addition to the triple bond of 1-alkoxy-4-amino-2-butynes, demonstrating their reactivity in complex organic syntheses (Mornet & Gouin, 1975).

  • Synthesis of Cyclopentadienyl Complexes : Allylmagnesium bromide has been used in the synthesis of cyclopentadienylmolybdenum(II) and -(III) complexes, showcasing the role of Grignard reagents in organometallic chemistry (Wang et al., 1997).

properties

IUPAC Name

magnesium;ethylcyclohexane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIGHHSJJLPFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1CCCCC1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylethylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Boyce, BA Hayes, WS Murphy… - Journal of the Chemical …, 1975 - pubs.rsc.org
… 2-cyclohexylethylmagnesium bromide (0.25 mol) in dry ether (100 ml) was poured onto an excess of crushed solid carbon dioxide. After 12 h the ether layer was extracted with aqueous …
Number of citations: 4 pubs.rsc.org
DG Clarke - 1944 - search.proquest.com
The writer expresses his gratitude to the American Petroleum Institute for the funds which m3. de this work possible, and to Dean FC Whitmore for encouragement and direction. Mr*. …
Number of citations: 0 search.proquest.com
AA Petrov, SR Sergienko, AL Tsedilina… - Bulletin of the Academy …, 1960 - Springer
… 15) 3-Benzyl-l,5-dicyclohexylpentane was prepared in an amount of 38 g by the reaction of 2-cyclohexylethylmagnesium bromide with ethyl phenylacetate. 16) 4-Cyclopentyl-l,7-…
Number of citations: 3 link.springer.com
J De Armas - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMi films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
J de Armas, AH Hoveyda - Organic Letters, 2001 - ACS Publications
… Finally, the most efficient conditions for the formation of carbomagnesation adduct 2a are shown in entry 10; in the presence of 2 equiv of 2-cyclohexylethylmagnesium bromide the …
Number of citations: 29 pubs.acs.org

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